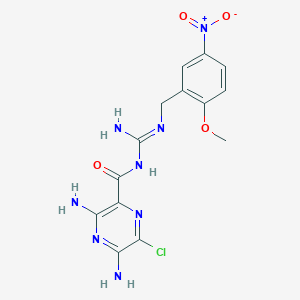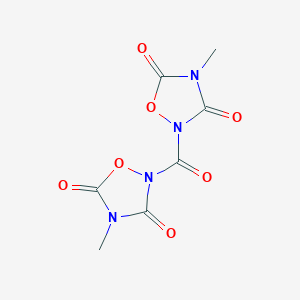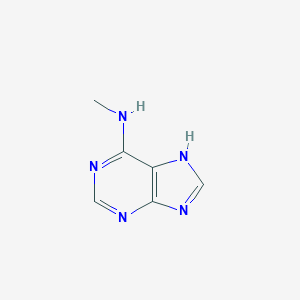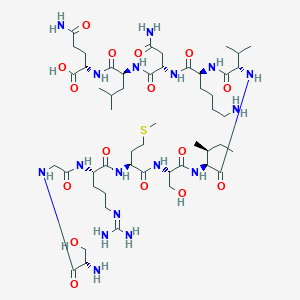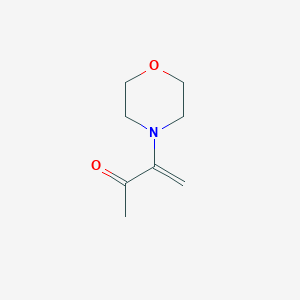
3-Morpholin-4-ylbut-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Morpholin-4-ylbut-3-en-2-one, also known as MBBO, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. MBBO is a cyclic enamine that is commonly used as a building block in organic synthesis.
科学的研究の応用
3-Morpholin-4-ylbut-3-en-2-one has been widely used in scientific research due to its versatile applications. One of the most common applications of 3-Morpholin-4-ylbut-3-en-2-one is as a building block in organic synthesis. 3-Morpholin-4-ylbut-3-en-2-one can be used to synthesize a variety of compounds, such as heterocycles, amino acids, and peptides.
3-Morpholin-4-ylbut-3-en-2-one has also been studied for its potential applications in medicinal chemistry. It has been reported to exhibit antifungal, antibacterial, and anticancer activities. 3-Morpholin-4-ylbut-3-en-2-one has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been reported to induce apoptosis, which is a form of programmed cell death, in cancer cells.
作用機序
The mechanism of action of 3-Morpholin-4-ylbut-3-en-2-one is not fully understood. However, it has been proposed that 3-Morpholin-4-ylbut-3-en-2-one may exert its biological activities by inhibiting specific enzymes or signaling pathways. For example, 3-Morpholin-4-ylbut-3-en-2-one has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II can lead to DNA damage and cell death.
生化学的および生理学的効果
3-Morpholin-4-ylbut-3-en-2-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-Morpholin-4-ylbut-3-en-2-one can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-Morpholin-4-ylbut-3-en-2-one has also been reported to have anti-inflammatory and antioxidant activities. In animal studies, 3-Morpholin-4-ylbut-3-en-2-one has been shown to reduce the severity of colitis and protect against liver damage.
実験室実験の利点と制限
One of the advantages of using 3-Morpholin-4-ylbut-3-en-2-one in lab experiments is its versatility as a building block in organic synthesis. 3-Morpholin-4-ylbut-3-en-2-one can be used to synthesize a variety of compounds, which makes it a valuable tool for medicinal chemists and organic chemists. Another advantage of 3-Morpholin-4-ylbut-3-en-2-one is its potential as a therapeutic agent for various diseases, including cancer.
However, there are also limitations to using 3-Morpholin-4-ylbut-3-en-2-one in lab experiments. 3-Morpholin-4-ylbut-3-en-2-one is a relatively unstable compound and can decompose under certain conditions, which can affect the reproducibility of experimental results. In addition, 3-Morpholin-4-ylbut-3-en-2-one is a toxic compound and should be handled with care.
将来の方向性
There are several future directions for the research on 3-Morpholin-4-ylbut-3-en-2-one. One direction is to further investigate the mechanism of action of 3-Morpholin-4-ylbut-3-en-2-one. Understanding the molecular targets of 3-Morpholin-4-ylbut-3-en-2-one can provide insights into its biological activities and facilitate the development of more potent and selective analogs.
Another direction is to explore the potential applications of 3-Morpholin-4-ylbut-3-en-2-one in drug discovery. 3-Morpholin-4-ylbut-3-en-2-one has been shown to have anticancer activity, and further studies can be conducted to identify its potential as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases.
Conclusion
In conclusion, 3-Morpholin-4-ylbut-3-en-2-one is a versatile compound that has been the focus of scientific research due to its potential applications in various fields. The synthesis of 3-Morpholin-4-ylbut-3-en-2-one involves the reaction of morpholine with 3-buten-2-one in the presence of a catalytic amount of a base. 3-Morpholin-4-ylbut-3-en-2-one has been widely used as a building block in organic synthesis and has potential applications in medicinal chemistry. 3-Morpholin-4-ylbut-3-en-2-one has been shown to have antifungal, antibacterial, and anticancer activities, and further studies can be conducted to explore its potential as a therapeutic agent for various diseases.
合成法
The synthesis of 3-Morpholin-4-ylbut-3-en-2-one involves the reaction of morpholine with 3-buten-2-one in the presence of a catalytic amount of a base such as potassium carbonate or sodium hydroxide. The reaction proceeds through the formation of an enamine intermediate, which is subsequently cyclized to form the final product, 3-Morpholin-4-ylbut-3-en-2-one. The yield of 3-Morpholin-4-ylbut-3-en-2-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
特性
CAS番号 |
119490-02-7 |
|---|---|
製品名 |
3-Morpholin-4-ylbut-3-en-2-one |
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC名 |
3-morpholin-4-ylbut-3-en-2-one |
InChI |
InChI=1S/C8H13NO2/c1-7(8(2)10)9-3-5-11-6-4-9/h1,3-6H2,2H3 |
InChIキー |
YLPHQVMCQPWBRY-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=C)N1CCOCC1 |
正規SMILES |
CC(=O)C(=C)N1CCOCC1 |
同義語 |
3-Buten-2-one, 3-(4-morpholinyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




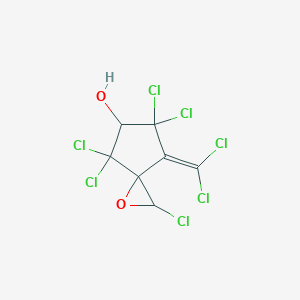
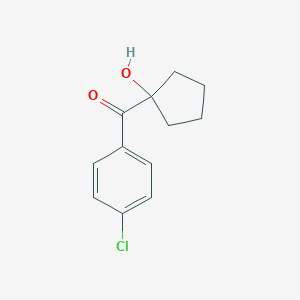


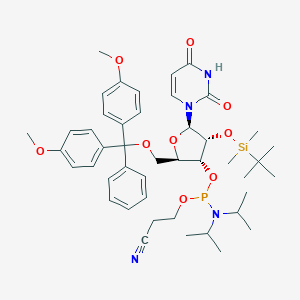
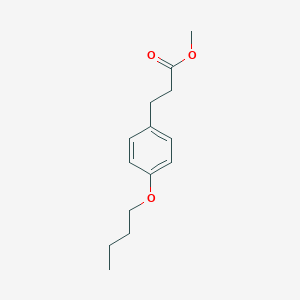
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(1-Adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide](/img/structure/B55533.png)
